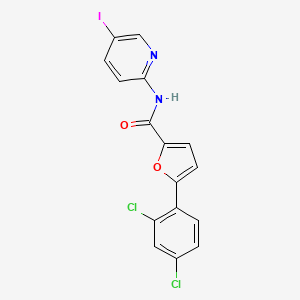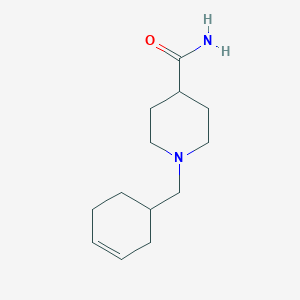
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, also known as DCFPyL, is a small molecule radiopharmaceutical that has gained significant attention in recent years due to its potential applications in prostate cancer imaging. DCFPyL is a prostate-specific membrane antigen (PSMA) inhibitor that binds to PSMA, a protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapy.
作用機序
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide binds specifically to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its overexpression in prostate cancer cells has been linked to increased tumor aggressiveness and metastasis. By targeting PSMA, this compound can selectively accumulate in prostate cancer cells, allowing for accurate imaging and potential therapy.
Biochemical and Physiological Effects:
This compound has a high affinity for PSMA, with a dissociation constant (Kd) in the nanomolar range. The binding of this compound to PSMA results in internalization of the complex, followed by lysosomal degradation of the PSMA protein. In addition to its potential for imaging and therapy, this compound has also been investigated for its ability to inhibit PSMA-mediated folate uptake, which could have implications for the development of new cancer therapies.
実験室実験の利点と制限
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its high affinity for PSMA, rapid internalization, and potential for targeted therapy. However, there are also limitations to its use, including the need for specialized equipment for radiolabeling and imaging, as well as potential variability in PSMA expression levels in different tumor types.
将来の方向性
There are several potential future directions for research on 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, including the development of new radiolabeling techniques for improved imaging sensitivity and specificity, the investigation of this compound as a therapeutic agent for targeted radionuclide therapy, and the exploration of PSMA-targeted therapies for other cancer types. Additionally, there is ongoing research on the use of this compound in combination with other imaging modalities, such as MRI and CT, to improve prostate cancer detection and characterization.
合成法
The synthesis of 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide involves several steps, including the preparation of the starting materials, coupling of the pyridine and furan rings, and introduction of the iodine and chlorine substituents. The synthesis is typically carried out using a combination of organic chemistry techniques, including Suzuki coupling, halogenation, and palladium-catalyzed cross-coupling reactions.
科学的研究の応用
5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has shown promising results in preclinical and clinical studies as a diagnostic tool for prostate cancer imaging. In a recent phase 3 clinical trial, this compound-PET/CT imaging demonstrated high sensitivity and specificity for detecting prostate cancer lesions, even at low PSA levels. This compound has also been investigated as a therapeutic agent, with preclinical studies showing potential for targeted radionuclide therapy.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(5-iodopyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2IN2O2/c17-9-1-3-11(12(18)7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(19)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTZWZRNPUAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
